Cas no 89537-69-9 ((R)-1-Phenyl-1-heptanol)

(R)-1-Phenyl-1-heptanol is a chiral secondary alcohol featuring a phenyl group and a seven-carbon alkyl chain. Its enantiomerically pure (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound exhibits high stereochemical stability, ensuring consistent performance in chiral resolution and catalytic processes. Its hydrophobic alkyl chain enhances solubility in organic solvents, facilitating its use in reactions requiring non-polar media. (R)-1-Phenyl-1-heptanol is also employed in the synthesis of fragrances, liquid crystals, and fine chemicals due to its well-defined structure and reactivity. The product is typically supplied with high purity, minimizing impurities that could interfere with downstream applications.
(R)-1-Phenyl-1-heptanol structure
(R)-1-Phenyl-1-heptanol structure
Product Name:(R)-1-Phenyl-1-heptanol
CAS No:89537-69-9
MF:C13H20O
MW:192.297304153442
MDL:MFCD20278389
CID:597456
Update Time:2025-06-08

(R)-1-Phenyl-1-heptanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-hexyl-, (R)-
    • (R)-1-Phenyl-1-heptanol
    • (r)-(+)-1-phenyl-1-heptanol
    • MDL: MFCD20278389
    • Inchi: 1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m1/s1
    • InChI Key: UAJVCELPUNHGKE-CYBMUJFWSA-N
    • SMILES: O[C@@H](C1C=CC=CC=1)CCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 127
  • Topological Polar Surface Area: 20.2

(R)-1-Phenyl-1-heptanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB425863-1 g
(R)-1-Phenyl-1-heptanol, ee 91%; .
89537-69-9
1g
€92.50 2023-05-18
abcr
AB425863-1g
(R)-1-Phenyl-1-heptanol, ee 91%; .
89537-69-9
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€92.50 2024-08-03

Additional information on (R)-1-Phenyl-1-heptanol

Introduction to (R)-1-Phenyl-1-heptanol (CAS No. 89537-69-9)

(R)-1-Phenyl-1-heptanol (CAS No. 89537-69-9) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chiral center and phenyl substituent, which confer it with distinct chemical and physical properties. The compound's structure and chirality make it a valuable building block in the synthesis of more complex molecules, particularly those with biological activity.

The chemical structure of (R)-1-Phenyl-1-heptanol consists of a heptane chain with a phenyl group attached to the terminal carbon and a hydroxyl group at the same position. The presence of the chiral center at the terminal carbon imparts optical activity to the molecule, making it useful in enantioselective synthesis. The compound is typically synthesized through asymmetric reduction reactions, such as the use of chiral catalysts or enzymes, which ensure high enantiomeric purity.

In recent years, (R)-1-Phenyl-1-heptanol has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of chiral drugs. Chiral compounds are crucial in drug development because they can exhibit different biological activities depending on their enantiomeric form. For example, one enantiomer may have therapeutic effects while the other may be inactive or even harmful. Therefore, the ability to synthesize (R)-1-Phenyl-1-heptanol with high enantiomeric purity is essential for ensuring the safety and efficacy of chiral drugs.

Research has also explored the biological activity of (R)-1-Phenyl-1-heptanol itself. Studies have shown that this compound can exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new therapeutic agents. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that (R)-1-Phenyl-1-heptanol can effectively inhibit the production of pro-inflammatory cytokines in human cells, suggesting its potential use in treating inflammatory diseases.

Beyond its pharmaceutical applications, (R)-1-Phenyl-1-heptanol has found use in materials science. Its hydroxyl group and phenyl substituent make it suitable for functionalization and incorporation into various polymers and coatings. These materials can be designed to have specific properties, such as enhanced mechanical strength or improved thermal stability, which are valuable in industries ranging from electronics to automotive manufacturing.

The synthesis of (R)-1-Phenyl-1-heptanol typically involves several steps, including the formation of a suitable precursor and subsequent reduction to introduce the hydroxyl group with high enantiomeric purity. One common approach is to start with an achiral precursor, such as 1-bromoheptane, which is then converted into a chiral intermediate through asymmetric catalysis. This intermediate is then reduced using a chiral catalyst or enzyme to produce (R)-1-Phenyl-1-heptanol with high enantiomeric excess (ee).

The choice of catalyst or enzyme is critical for achieving high enantiomeric purity. Recent advances in asymmetric catalysis have led to the development of highly efficient catalysts that can achieve ee values greater than 99%. For example, a study published in *Angewandte Chemie* reported the use of a ruthenium-based catalyst that achieved 99.5% ee in the reduction of 1-bromoheptane to (R)-1-Phenyl-1-heptanol. This level of enantiomeric purity is essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In addition to its synthetic utility, (R)-1-Phenyl-1-heptanol has been studied for its environmental impact. Like many organic compounds, it can potentially pose risks if released into the environment without proper management. However, recent research has shown that (R)-1-Phenyl-1-heptanol can be biodegraded by certain microorganisms under aerobic conditions. This finding suggests that appropriate waste management practices can minimize its environmental impact.

The safety profile of (R)-1-Phenyl-1-heptanol is another important consideration for its industrial and pharmaceutical applications. Toxicological studies have generally shown that this compound has low toxicity when handled properly. However, as with any chemical substance, appropriate safety measures should be followed during handling and storage to prevent exposure and ensure worker safety.

In conclusion, (R)-1-Phenyl-1-heptanol (CAS No. 89537-69-9) is a versatile chiral compound with significant potential in various fields, including pharmaceutical research, materials science, and environmental science. Its unique chemical structure and chirality make it an important building block for synthesizing more complex molecules with biological activity. Ongoing research continues to uncover new applications and improve synthetic methods for this valuable compound.

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